sodium;pyridine-3-sulfonate
Description
Sodium pyridine-3-sulfonate (CAS 15521-77-4) is a sodium salt derived from pyridine-3-sulfonic acid. Its molecular formula is C₅H₄NNaO₃S, with a molecular weight of 181.14 g/mol. It appears as a white crystalline solid, soluble in water and polar solvents due to its ionic nature . The compound is widely utilized in coordination chemistry as a ligand for synthesizing metal complexes (e.g., tin(IV) and antimony(III/V) adducts) and in biochemical research for zwitterionic derivatives . Its synthesis typically involves neutralizing pyridine-3-sulfonic acid with sodium hydroxide or via sulfonation reactions .
Properties
IUPAC Name |
sodium;pyridine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSNULMCHIOCCX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-Oxide
The foundational step in sodium pyridine-3-sulfonate synthesis involves oxidizing 3-chloropyridine to 3-chloropyridine-N-oxide. This reaction typically employs acetic acid as a solvent and hydrogen peroxide or peracetic acid as oxidizing agents. Temperatures range from 25°C to 100°C, with optimal yields achieved at 70–80°C .
Reaction Conditions and Outcomes
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Solvent: Acetic acid (90–100% concentration)
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Oxidizing Agent: 30–50% hydrogen peroxide
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Temperature: 70–80°C
Post-reaction, the product is isolated via distillation or extraction using toluene. The organic phase is separated, and toluene is removed under reduced pressure, yielding 3-chloropyridine-N-oxide as a pale-yellow solid .
Sulfonation of 3-Chloropyridine-N-Oxide
Sulfonation introduces the sulfonic acid group to the pyridine ring. Alkali metal sulfites (e.g., sodium sulfite) are preferred sulfonating agents due to their reactivity and cost-effectiveness. The reaction occurs in aqueous medium at elevated temperatures (50–170°C), with optimal conversion at 120–140°C .
Key Parameters
| Parameter | Specification |
|---|---|
| Sulfonating Agent | Sodium sulfite (Na₂SO₃) |
| Temperature | 120–140°C |
| Reaction Time | 4–6 hours |
| Conversion Efficiency | 80–83% |
Unreacted sulfite is removed by acidification with hydrochloric acid, liberating sulfur dioxide (SO₂), which is purged from the solution. The resultant pyridine-3-sulfonic acid-N-oxide is filtered and concentrated .
Catalytic Hydrogenation to Pyridine-3-Sulfonic Acid
Hydrogenation reduces the N-oxide group while retaining the sulfonic acid moiety. Raney nickel serves as the catalyst, operating under mild hydrogen pressure (5–7 bar) and temperatures (80–120°C) .
Hydrogenation Variants
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Purified Intermediate Route: Pre-purified pyridine-3-sulfonic acid-N-oxide is hydrogenated for 8–12 hours, achieving >99% conversion .
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Crude Reaction Mixture Route: Direct hydrogenation of unpurified sulfonation products extends reaction time to 15–20 hours but avoids intermediate isolation .
Catalyst Optimization
| Catalyst Loading (g/100 g substrate) | Hydrogenation Time | Yield |
|---|---|---|
| 3–9.5 | 8–12 hours | 75% |
| 8–15 | 4–7 hours | 80% |
Post-hydrogenation, the catalyst is filtered, and the solution is acidified to precipitate pyridine-3-sulfonic acid .
Neutralization to Sodium Pyridine-3-Sulfonate
The final step involves neutralizing pyridine-3-sulfonic acid with sodium hydroxide (50% w/w) to form the sodium salt. Stoichiometric addition ensures complete conversion, with pH adjustment to 7–8.
Neutralization Protocol
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Acid Solution Preparation: Pyridine-3-sulfonic acid is dissolved in deionized water (1:2 ratio).
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Base Addition: Sodium hydroxide is added dropwise under stirring until pH stabilizes.
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Concentration: The solution is evaporated under vacuum to precipitate sodium pyridine-3-sulfonate .
Purification and Crystallization Techniques
Crude sodium pyridine-3-sulfonate is purified through sequential solvent treatments:
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Activated Charcoal Adsorption: 5 g of activated charcoal (Eponit) per 100 g product removes colored impurities .
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Solvent Recrystallization:
Final Product Specifications
| Property | Value |
|---|---|
| Purity | ≥99% |
| Chloride Content | ≤0.06% |
| Sulfate Ash | ≤0.1% |
| Melting Point | 210–214°C |
Environmental and Economic Considerations
The described method eliminates mercury-based catalysts, addressing toxicity and disposal challenges . Utilizing 3-chloropyridine—a byproduct of 2-chloropyridine synthesis—enhances cost efficiency by valorizing waste streams .
Chemical Reactions Analysis
Types of Reactions: sodium;pyridine-3-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving this compound typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, including temperature and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Catalytic Applications
Sodium pyridine-3-sulfonate is widely recognized for its role as a catalyst in organic synthesis. Its ability to facilitate various chemical reactions stems from its structure, which allows it to act as a ligand for metal ions.
Key Catalytic Properties:
- Ligand Formation: It forms stable complexes with transition metals, enhancing their catalytic activity in reactions such as etherification and polymerization.
- Electrocatalysis: Research indicates that sulfonate groups can improve the solubility and electrocatalytic properties of compounds used in water oxidation reactions, demonstrating its potential in energy-related applications .
Case Study:
A study demonstrated the effectiveness of sodium pyridine-3-sulfonate in synthesizing triarylpyridines through a cooperative vinylogous anomeric-based oxidation mechanism. The optimal conditions involved using magnetic nanoparticles as catalysts, showcasing the compound's utility in complex organic syntheses .
Drug Development and Pharmaceutical Applications
The compound is also explored for its potential in drug development due to its interaction with biological molecules. Its sulfonate group enhances solubility and reactivity, making it suitable for various pharmaceutical applications.
Pharmaceutical Uses:
- Intermediate for Drug Synthesis: Sodium pyridine-3-sulfonate serves as an intermediate in the synthesis of sulfonamides and other pharmaceuticals .
- Biological Activity: Compounds derived from sodium pyridine-3-sulfonate have shown promising pharmacological effects with low toxicity profiles, making them candidates for further drug development .
Case Study:
In a recent study, derivatives of pyridine carboxamides were synthesized using sodium pyridine-3-sulfonate, revealing their potential as effective drugs with specific biological activities .
Applications in Biomaterials
Sodium pyridine-3-sulfonate is utilized in modifying biomaterials to enhance their properties, particularly biocompatibility and stability.
Biomaterial Enhancements:
- Surface Modification: The compound can be employed to modify surfaces of biomaterials, improving their interaction with biological systems.
- Stability Improvement: Its incorporation into biomaterials has been shown to enhance mechanical stability and resistance to degradation.
Industrial Applications
In industrial settings, sodium pyridine-3-sulfonate finds use in various processes, including electroplating and dye manufacturing.
Key Industrial Uses:
- Electroplating: It improves the deposition behavior of electroplating baths, making it valuable in metal finishing processes .
- Dye Production: The compound is used for producing water-soluble reactive dyes, highlighting its versatility in the textile industry .
Comparative Analysis of Related Compounds
| Compound | Key Applications | Differences |
|---|---|---|
| Sodium Pyridine-2-Sulfonate | Ligand synthesis | Different reactivity profiles |
| Sodium Pyridine-4-Sulfonate | Polymer synthesis | Preferred for different polymer types |
| Sodium Benzene Sulfonate | Less versatile than pyridine sulfonates | Lacks nitrogen for complex formation |
Mechanism of Action
The mechanism of action of sodium;pyridine-3-sulfonate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine-3-Sulfonic Acid (C₅H₅NO₃S)
- Properties : A crystalline solid (melting point: 210–214°C) with a sulfonic acid group directly attached to the pyridine ring. It is less water-soluble than its sodium salt due to the presence of a protonated sulfonic acid group .
- Applications: Primarily used as a precursor for sulfonate salts and sulfonyl chlorides.
- Key Difference : The sodium salt’s ionic nature enhances solubility and stability, making it preferable for synthetic applications requiring neutral pH conditions .
Pyridine-3-Sulfonyl Chloride (C₅H₄ClNO₂S)
- Properties : A reactive intermediate (CAS 16133-25-8) used to introduce sulfonate groups via nucleophilic substitution. It is moisture-sensitive and requires careful handling .
- Applications: Critical in synthesizing sulfinate/sulfonate derivatives (e.g., sodium pyridine-3-sulfinate, ) and pharmaceutical intermediates.
- Key Difference : The sulfonyl chloride’s reactivity contrasts with the sodium salt’s stability, limiting its use to specific synthetic steps .
Pyridine-3,5-Disulfonic Acid (C₅H₅NO₆S₂)
- Its disulfonate derivatives exhibit enhanced coordination capabilities compared to monosulfonates .
- Applications : Forms complexes with higher denticity, useful in catalysis and materials science. Sodium pyridine-3-sulfonate, with a single sulfonate group, is less versatile in multi-dentate coordination .
- Key Difference: The disulfonic acid’s dual functional groups enable stronger metal binding, a feature absent in the monosulfonate sodium salt .
Ethyl Pyridine-3-Sulfonate (C₇H₉NO₃S)
- Properties : An ester derivative (CAS 2726830-13-1) with reduced polarity compared to the sodium salt. It is more lipophilic, suitable for organic-phase reactions .
- Applications : Used in cross-coupling reactions and as a protecting group. Unlike the ionic sodium salt, it is incompatible with aqueous systems .
- Key Difference: The ester’s non-ionic nature limits its use in polar solvents or metal coordination chemistry .
1-(3-Sulfopropyl)pyridinium Hydroxide Inner Salt
- Properties : A zwitterionic compound (3-(1-pyridinio)propanesulfonate) with balanced solubility in aqueous and organic phases .
- Applications : Employed in biochemical assays and buffer systems. Sodium pyridine-3-sulfonate lacks zwitterionic properties, making it less suitable for pH-sensitive applications .
- Key Difference : The zwitterion’s dual charge enhances biocompatibility, a unique advantage over the sodium salt .
Tetramethylammonium Pyridine-3-Sulfonate (Me₄NPySO₃)
- Properties: A quaternary ammonium salt synthesized by neutralizing pyridine-3-sulfonic acid with Me₄NOH. It is less hygroscopic than the sodium salt .
- Applications: Used in non-aqueous coordination chemistry (e.g., tin(IV) complexes). Sodium pyridine-3-sulfonate is preferred in aqueous systems due to superior solubility .
- Key Difference : The tetramethylammonium counterion modifies solubility and ligand behavior in organic solvents .
Research Findings and Data
- Metal Complexes: Sodium pyridine-3-sulfonate forms octahedral tin(IV) and antimony(III/V) complexes, acting as a bridging ligand via N and O donors. For example, in [PySO₃SnCl₄]⁻, it creates infinite chains through coordination .
- Catalytic Use : Ruthenium complexes with pyridine-3-sulfonate ligands (e.g., [{Ruᴵᴵ(py-SO₃)₂(H₂O)}₂(μ-Mebbp)]⁻) exhibit water oxidation activity (TON = 22.6) .
- Hydrogen Bonding : In pharmaceutical salts (e.g., pyrimethaminium pyridine-3-sulfonate), the sulfonate group forms robust R₂²(8) motifs, enhancing crystal stability .
Q & A
Q. What are the key spectroscopic and crystallographic techniques for characterizing sodium pyridine-3-sulfonate?
Sodium pyridine-3-sulfonate can be characterized using X-ray crystallography to determine its hydrogen-bonding networks and crystal lattice parameters (e.g., triclinic system, unit cell dimensions: a = 10.4525 Å, b = 12.200 Å, c = 16.539 Å) . Spectroscopic methods like NMR and IR are critical for analyzing functional groups and electronic environments. Titration and UV-Vis spectroscopy (as outlined in reagent testing protocols ) can assess purity and stability.
Q. What synthetic routes are commonly employed to prepare sodium pyridine-3-sulfonate?
Synthesis typically involves sulfonation of pyridine derivatives followed by neutralization with sodium hydroxide. Literature-based methodologies (e.g., solvent selection, reaction stoichiometry) should be prioritized to ensure reproducibility . Crystallization conditions, such as solvent polarity and temperature gradients, influence final product quality .
Q. How does sodium pyridine-3-sulfonate interact with common solvents, and what factors affect its solubility?
Solubility is pH-dependent due to the sulfonate group’s ionization. Systematic studies using polar solvents (e.g., water, DMSO) under controlled temperatures can quantify solubility. Reference solvent polarity indexes and dielectric constants to interpret results .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported hydrogen-bonding patterns of sodium pyridine-3-sulfonate?
Conflicting data may arise from crystallographic variations (e.g., polymorphism) or measurement artifacts. Design experiments using single-crystal X-ray diffraction with high-resolution detectors (e.g., Bruker SMART APEXII CCD) and compare results with computational models (DFT or MD simulations). Replicate conditions from prior studies and document variables like temperature and humidity .
| Hydrogen Bond | Length (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H···O | 2.89 | 165 | |
| O–H···S | 3.12 | 152 |
Q. What methodological strategies can address discrepancies in spectroscopic data for sodium pyridine-3-sulfonate derivatives?
Combine multiple analytical techniques (e.g., cross-validate NMR with IR and Raman spectroscopy) to confirm structural assignments. Critically evaluate literature for instrumental settings (e.g., NMR solvent, magnetic field strength) that may influence results . Use controlled degradation studies to assess compound stability under varying conditions .
Q. How should researchers formulate hypotheses to explore the catalytic role of sodium pyridine-3-sulfonate in organic reactions?
Develop testable hypotheses based on mechanistic insights (e.g., sulfonate group’s nucleophilicity or Lewis acidity). Design kinetic experiments (e.g., rate measurements under varying pH or concentrations) and compare with analogous catalysts. Use in situ spectroscopic monitoring (e.g., FTIR) to identify intermediates .
Q. What experimental controls are essential when studying sodium pyridine-3-sulfonate’s stability under thermal stress?
Include inert atmosphere controls (e.g., N₂ or Ar) to prevent oxidation. Use thermogravimetric analysis (TGA) to monitor mass loss and differential scanning calorimetry (DSC) to detect phase transitions. Compare results with accelerated aging studies and validate via HPLC .
Methodological Guidance
- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources. Use databases like SciFinder or Reaxys to trace synthetic protocols and physicochemical data .
- Data Integrity : Maintain detailed lab notebooks with raw data and instrument logs. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
